molecular formula C23H18ClNO4 B5573599 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione

2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione

Cat. No.: B5573599
M. Wt: 407.8 g/mol
InChI Key: QZKPTXQXSAKNGW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, an oxazole ring, and a cyclohexane-1,3-dione core

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers could investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics like increased stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Cyclohexane-1,3-dione Core Formation: The cyclohexane-1,3-dione core can be constructed through a series of aldol condensations and subsequent cyclizations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione include other cyclohexane-1,3-dione derivatives, oxazole-containing compounds, and benzoyl-substituted molecules.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the resulting chemical properties. Its unique structure may confer distinct reactivity, stability, and biological activity compared to other similar compounds.

This outline provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c1-13-11-19(29-25-13)20-17(14-5-3-2-4-6-14)12-18(26)21(23(20)28)22(27)15-7-9-16(24)10-8-15/h2-11,17,20-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKPTXQXSAKNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2C(CC(=O)C(C2=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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